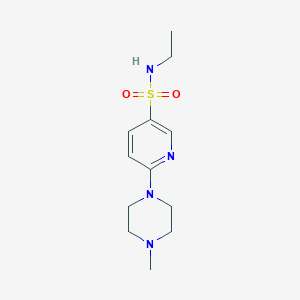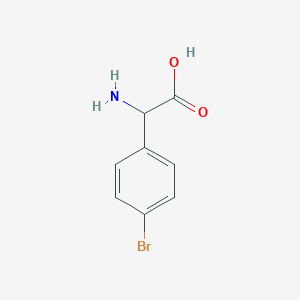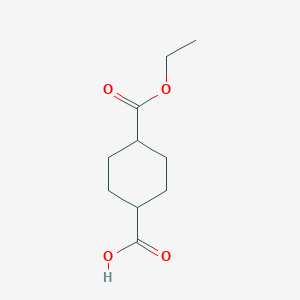
3-Pyridinesulfonamide, N-ethyl-6-(4-methyl-1-piperazinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pyridinesulfonamide, N-ethyl-6-(4-methyl-1-piperazinyl)- is a chemical compound which belongs to the class of sulfonamides. It has been widely used in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
Mechanism of Action
The mechanism of action of 3-Pyridinesulfonamide, N-ethyl-6-(4-methyl-1-piperazinyl)- is not fully understood. However, it has been suggested that this compound may exert its therapeutic effects by inhibiting the activity of enzymes such as carbonic anhydrase and matrix metalloproteinases. These enzymes play a crucial role in various physiological processes such as bone resorption, angiogenesis, and tumor invasion. Inhibition of these enzymes may lead to the suppression of these processes, thereby providing potential therapeutic benefits.
Biochemical and Physiological Effects:
Studies have shown that 3-Pyridinesulfonamide, N-ethyl-6-(4-methyl-1-piperazinyl)- has various biochemical and physiological effects. This compound has been shown to inhibit the growth of various microorganisms such as bacteria and fungi. It has also been shown to inhibit the proliferation of cancer cells and induce apoptosis in tumor cells. Additionally, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-Pyridinesulfonamide, N-ethyl-6-(4-methyl-1-piperazinyl)- in laboratory experiments is its potential therapeutic applications. This compound has been shown to have antimicrobial, antitumor, and anti-inflammatory properties, which makes it a potential candidate for the treatment of various diseases. However, one of the limitations of using this compound in laboratory experiments is its potential toxicity. Studies have shown that this compound may have toxic effects on certain cell types, which may limit its use in certain experiments.
Future Directions
There are various future directions for the research on 3-Pyridinesulfonamide, N-ethyl-6-(4-methyl-1-piperazinyl)-. One of the potential directions is to investigate its potential as a therapeutic agent for the treatment of various diseases such as cancer, inflammation, and microbial infections. Additionally, further studies may be conducted to elucidate the mechanism of action of this compound and to identify its potential targets. Furthermore, future studies may explore the potential of this compound as a lead compound for the development of new drugs with improved therapeutic properties.
Conclusion:
3-Pyridinesulfonamide, N-ethyl-6-(4-methyl-1-piperazinyl)- is a chemical compound with potential therapeutic applications. It has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and future directions. This compound has been shown to have antimicrobial, antitumor, and anti-inflammatory properties, which makes it a potential candidate for the treatment of various diseases. Further studies are needed to elucidate its mechanism of action and to identify its potential targets for drug development.
Synthesis Methods
The synthesis of 3-Pyridinesulfonamide, N-ethyl-6-(4-methyl-1-piperazinyl)- can be achieved using various methods. One of the commonly used methods involves the reaction of 3-pyridinesulfonamide with N-ethyl-4-methylpiperazine in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as dimethylformamide or dimethyl sulfoxide, and the product is obtained after purification using column chromatography.
Scientific Research Applications
3-Pyridinesulfonamide, N-ethyl-6-(4-methyl-1-piperazinyl)- has been extensively studied for its potential therapeutic applications. It has been shown to have antimicrobial, antitumor, and anti-inflammatory properties. This compound has been used in various scientific research studies to investigate its potential as a therapeutic agent for the treatment of various diseases.
properties
CAS RN |
38029-93-5 |
|---|---|
Product Name |
3-Pyridinesulfonamide, N-ethyl-6-(4-methyl-1-piperazinyl)- |
Molecular Formula |
C12H20N4O2S |
Molecular Weight |
284.38 g/mol |
IUPAC Name |
N-ethyl-6-(4-methylpiperazin-1-yl)pyridine-3-sulfonamide |
InChI |
InChI=1S/C12H20N4O2S/c1-3-14-19(17,18)11-4-5-12(13-10-11)16-8-6-15(2)7-9-16/h4-5,10,14H,3,6-9H2,1-2H3 |
InChI Key |
VKSFPOXEASNWNQ-UHFFFAOYSA-N |
SMILES |
CCNS(=O)(=O)C1=CN=C(C=C1)N2CCN(CC2)C |
Canonical SMILES |
CCNS(=O)(=O)C1=CN=C(C=C1)N2CCN(CC2)C |
Other CAS RN |
38029-93-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1-[1,1'-Biphenyl]-4-yl-3-(4-phenylpiperazino)-1-propanone](/img/structure/B182354.png)




![4-[4-(Dimethylamino)phenyl]butan-2-ol](/img/structure/B182364.png)

